molecular formula C23H19N3O4 B2809013 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251625-22-5

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2809013
CAS No.: 1251625-22-5
M. Wt: 401.422
InChI Key: PJUPSLQFUKDOAJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key structural features include:

  • 2-oxo moiety: Stabilizes the keto-enol tautomerism, influencing electronic properties.
  • 1-phenyl substituent: Provides steric bulk and modulates lipophilicity.

Properties

IUPAC Name

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-30-18-12-6-5-8-15(18)14-25-22(28)19-20(27)17-11-7-13-24-21(17)26(23(19)29)16-9-3-2-4-10-16/h2-13,27H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPSLQFUKDOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or its derivatives in the presence of suitable catalysts . This reaction typically proceeds through a series of condensation and cyclization steps, leading to the formation of the desired naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of naphthyridine compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

This compound is utilized in studies related to enzyme inhibition. It serves as a model for understanding protein-ligand interactions and can be used to identify potential inhibitors for therapeutic targets . The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.

Material Science

In the field of materials science, this compound is explored for its potential in synthesizing new materials such as dyes and polymers. Its structural versatility allows for modifications that can enhance the properties of resultant materials.

Case Studies

Study Focus Findings
Grover et al. (2014)Synthesis and Biological EvaluationThis study synthesized various naphthyridine derivatives and evaluated their biological activities. The findings indicated that certain modifications enhanced antimicrobial and anticancer properties significantly .
PMC Article (2020)SAR AnalysisThe structure–activity relationship (SAR) analysis demonstrated that specific functional groups on the naphthyridine core are crucial for maintaining biological activity against leishmaniasis .
PubChem DataChemical PropertiesDetailed chemical analysis provided insights into the molecular interactions and potential applications in drug development.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Variations

The table below highlights critical structural differences between the target compound and key analogues:

Compound Name Position 1 Substituent Carboxamide Substituent Additional Features Reference
Target Compound Phenyl N-(2-methoxyphenyl)methyl 4-hydroxy, 2-oxo -
4-hydroxy-1-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]-... () 3-Methoxyphenyl N-(3-methylphenyl)methyl 4-hydroxy, 2-oxo
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-... () 4-Chlorobenzyl N-(4-chlorophenyl) 4-oxo, no hydroxy
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-... () 4-Fluorobenzyl N-(2-methoxyphenyl) 2-oxo, no hydroxy
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide () Pentyl N-(1-(3,5-dimethyl)adamantyl) Adamantyl group, 4-oxo

Key Observations :

  • Position 1 Substituents : The target compound’s phenyl group offers simplicity compared to halogenated (–3) or methoxy-substituted () variants. This may reduce steric hindrance in binding interactions.
  • Carboxamide Substituents : The 2-methoxyphenylmethyl group in the target compound balances polarity and lipophilicity, contrasting with the lipophilic adamantyl group in .

Physicochemical Properties

Property Target Compound (Theoretical) Compound Compound Compound
Molecular Weight ~415–425 g/mol 415.45 g/mol 424.28 g/mol 422 g/mol (MH+)
logP ~3.0–3.5 3.17 Not reported Not reported
Hydrogen Bond Donors 2 2 1 (amide NH) 1 (amide NH)
Polar Surface Area ~70–80 Ų 72.09 Ų Not reported Not reported

Key Observations :

  • The logP of (3.17) suggests moderate lipophilicity, likely similar to the target compound due to analogous substituents .

Biological Activity

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings.

The compound can be synthesized through various methods, including multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile derivatives. Techniques such as microwave-assisted synthesis enhance yields and minimize hazardous reagents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting growth at specific concentrations, suggesting a potential role as an antibacterial agent.

2. Anticancer Properties

  • Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines, although the exact mechanisms remain to be fully elucidated.

3. Enzyme Inhibition

  • The compound interacts with specific enzymes, potentially acting as an inhibitor. Notably, it may inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases .

The mechanism of action involves binding to enzyme active sites or allosteric sites, potentially altering enzyme conformation or blocking substrate access. This interaction can modulate signal transduction pathways within cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibited growth of several bacterial strains at varying concentrations,
AnticancerInduced apoptosis in cancer cell lines; further studies needed for clarity
Enzyme InhibitionInhibited MAO and AChE activity significantly ,

Case Study: Anticancer Activity

A study investigating the compound's anticancer properties found that it significantly reduced cell viability in MCF-7 breast cancer cells at concentrations above 50 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study: Enzyme Inhibition

Inhibitory assays conducted on MAO-B showed that the compound had a notable IC50 value of approximately 0.51 µM, indicating strong activity compared to standard inhibitors . Additionally, it demonstrated selectivity over MAO-A, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Toxicological Profile

Toxicity assessments using Vero cells indicated that the compound exhibited concentration-dependent cytotoxicity but maintained over 70% cell viability at lower concentrations (up to 100 µg/mL) after 48 hours of exposure . This suggests a favorable safety profile for further development.

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